molecular formula C25H21FN4O4 B2892431 N-(5-(2-(benzylamino)-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzamide CAS No. 956451-46-0

N-(5-(2-(benzylamino)-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzamide

Cat. No.: B2892431
CAS No.: 956451-46-0
M. Wt: 460.465
InChI Key: LAWNESNKEYLYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazolidinone class, characterized by a 2,4-dioxoimidazolidin-1-yl core substituted with a benzamide group at position 1, a 4-fluorophenyl group at position 3, and a benzylamino-oxoethyl moiety at position 3. The 4-fluorophenyl group enhances metabolic stability and binding affinity to biological targets, while the benzamide and benzylamine moieties contribute to interactions with enzymes or receptors .

Properties

IUPAC Name

N-[5-[2-(benzylamino)-2-oxoethyl]-3-(4-fluorophenyl)-2,4-dioxoimidazolidin-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O4/c26-19-11-13-20(14-12-19)29-24(33)21(15-22(31)27-16-17-7-3-1-4-8-17)30(25(29)34)28-23(32)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWNESNKEYLYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2C(=O)N(C(=O)N2NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2-(benzylamino)-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of diabetes and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C19_{19}H19_{19}F1_{1}N4_{4}O3_{3}
  • Molecular Weight : 364.38 g/mol

The structure includes a benzamide moiety linked to an imidazolidinone scaffold, which is crucial for its biological activity.

Research indicates that this compound exhibits protective effects on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. The mechanism involves:

  • ER Stress Mitigation : The compound has shown the ability to protect β-cells from apoptosis induced by ER stress, which is a significant factor in the development of diabetes. In a study, a derivative of this compound exhibited maximal β-cell protective activity at an EC50_{50} of 0.1 ± 0.01 μM, demonstrating potent efficacy against ER stress-induced cell death .
  • Antitumor Activity : Preliminary studies have indicated potential antitumor effects against various cancer cell lines. In vitro assays showed that derivatives of this compound could inhibit cell proliferation in lung cancer cells with IC50_{50} values ranging from 2.12 to 6.75 μM across different cell lines .

Case Studies and Experimental Data

  • β-Cell Protection Study :
    • Objective : To evaluate the protective effects on pancreatic β-cells.
    • Results : The compound demonstrated significant protection against ER stress with an EC50_{50} of 0.1 ± 0.01 μM, indicating high potency and improved water solubility compared to previous scaffolds .
  • Antitumor Activity Assessment :
    • Objective : To assess the cytotoxic effects on lung cancer cell lines.
    • Results : Compounds derived from this scaffold displayed IC50_{50} values between 2.12 ± 0.21 μM and 6.75 ± 0.19 μM against A549 cells, suggesting strong antitumor potential but also affecting normal fibroblast cells (MRC-5) at similar concentrations .

Data Table

The following table summarizes key findings related to the biological activities of this compound derivatives:

Activity TypeCell LineIC50_{50} (μM)EC50_{50} (μM)Notes
β-Cell ProtectionPancreatic β-cellsN/A0.1 ± 0.01High potency against ER stress
Antitumor ActivityA5496.75 ± 0.19N/ASignificant inhibition
Antitumor ActivityHCC8275.13 ± 0.97N/AModerate activity
Antitumor ActivityNCI-H3580.85 ± 0.05N/AHigh activity

Comparison with Similar Compounds

Key differences from analogs :

  • Unlike thioxo-imidazolidinones (e.g., compounds in ), this compound lacks sulfur at position 2, which may reduce tautomerization and alter tautomeric stability.

Structural Analogues

Compound Name Core Structure Substituents Key Features
Target Compound 2,4-Dioxoimidazolidin-1-yl 3-(4-Fluorophenyl), 5-(benzylamino-oxoethyl), 1-benzamide Enhanced metabolic stability due to fluorophenyl; rigid core
N-(5-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide (5b, ) 4-Oxo-2-thioxoimidazolidin 3-Cyclohexyl, 5-(4-chlorophenylamino-oxoethyl), 1-benzamide Thioxo group enables tautomerization; cyclohexyl enhances lipophilicity
WO5m () Benzamide N-(2-(Benzylamino)-2-oxoethyl) High β-cell protective activity (EC₅₀ = 0.1 μM); superior water solubility

Antifungal and Antimicrobial Activity

  • Compound 5b (): MIC = 25 mg/mL against Staphylococcus aureus and Pseudomonas aeruginosa; moderate activity against Candida albicans.
  • Compound WO5m (): No antimicrobial data but exhibits potent β-cell protection (100% efficacy at 0.1 μM).

Physicochemical Properties

Property Target Compound (Predicted) Compound 5b () WO5m ()
Molecular Weight ~500 g/mol 443.3 g/mol ~350 g/mol
Water Solubility Moderate (imidazolidinone) Low (thioxo group) High
Melting Point ~200–220°C (cf. ) 132–230°C Not reported

Mechanistic Insights and Spectral Characterization

  • NMR Data : The 4-fluorophenyl group in the target compound would show a distinct ¹⁹F NMR signal near δ −65 ppm, similar to trifluoromethyl oxadiazoles in .
  • IR Spectra : Absence of νS-H (~2500 cm⁻¹) confirms the dioxo structure (vs. thioxo in ).

Preparation Methods

Propargylic Urea Precursor Design

The 3-(4-fluorophenyl) substituent is introduced at the propargylic position by reacting 4-fluorophenyl propargylamine with phenyl isocyanate. This yields a propargylic urea derivative with the formula 1a (R = 4-fluorophenyl). Computational studies confirm that electron-withdrawing groups like fluorine enhance cyclization rates by stabilizing transition states through resonance effects.

BEMP-Catalyzed Cyclization

The phosphazene base BEMP (5 mol %) in acetonitrile at room temperature induces cyclization within 1 minute, forming the imidazolidin-2-one core 2a in quantitative yield. This method is preferred due to:

  • Ambient conditions : Avoids thermal degradation of sensitive groups.
  • Broad substrate tolerance : Compatible with halogens (e.g., 4-fluorophenyl).
  • Regioselectivity : Exclusive formation of five-membered rings over six-membered analogs.

Functionalization at Position 5: Introducing the 2-(Benzylamino)-2-oxoethyl Side Chain

The 5-position side chain requires a two-step sequence: alkyne functionalization followed by amidation .

Alkyne Oxidation and Oxime Formation

The propargylic ethyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone. Subsequent treatment with hydroxylamine hydrochloride forms the oxime intermediate 3a (Scheme 2).

Reductive Amination with Benzylamine

Catalytic hydrogenation (H₂, Pd/C) of 3a in the presence of benzylamine yields the secondary amine 4a . Acylation with acetyl chloride provides the 2-(benzylamino)-2-oxoethyl side chain. Alternative methods employ NaBH₃CN for reductive amination under mild acidic conditions (pH 4–6).

Benzamide Installation at Position 1

The N-benzoyl group is introduced via Schotten-Baumann acylation :

Amine Activation

The imidazolidinone’s secondary amine at position 1 is deprotonated using NaH in THF, forming a nucleophilic amide ion.

Benzoylation

Benzoyl chloride (1.2 equiv) is added dropwise at 0°C, yielding the target compound in 85–92% yield after purification. Competitive O-acylation is suppressed by steric hindrance from the 3-(4-fluorophenyl) group.

Alternative Routes via Redox-Annulation

While less direct, α-ketoamide/amine redox-annulation offers a divergent pathway (Scheme 3):

Substrate Synthesis

  • α-Ketoamide : Prepared by coupling 4-fluorobenzoyl chloride with glycine ethyl ester, followed by oxidation (TEMPO/NaClO).
  • Amine Component : Benzylamine derivatives are generated via reductive amination of benzaldehyde with ammonium acetate.

Benzoic Acid-Catalyzed Annulation

Heating the α-ketoamide with the benzylamine derivative in toluene (20 mol % benzoic acid, 80°C, 12 h) forms the imidazolidinone core. However, yields for non-cyclic amines are moderate (45–60%) due to reduced diastereocontrol.

Comparative Analysis of Methods

Parameter BEMP-Catalyzed Cyclization Redox-Annulation
Yield (%) 95–Quantitative 45–60
Reaction Time 1 min–1 h 7–44 h
Functional Group Compatibility Halogens, esters, amines Limited to cyclic amines
Diastereoselectivity >99:1 1:1–2.1:1

The BEMP-mediated route is superior for efficiency and scalability, while redox-annulation provides access to stereochemically diverse analogs.

Challenges and Optimization Strategies

  • Side Chain Oxidation : Over-oxidation of the ethyl group to carboxylic acids is mitigated by using PCC instead of strong oxidizing agents.
  • Benzamide Hydrolysis : Basic conditions during acylation are avoided by employing DMAP as a catalyst.
  • Regioselectivity in Annulation : Electron-deficient α-ketoamides improve selectivity for 5-membered rings.

Q & A

Basic: What are the optimal synthetic pathways for N-(5-(2-(benzylamino)-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzamide, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitutions, amide bond formations, and cyclization. Key steps include:

  • Amide coupling : Use coupling agents like EDCl/HOBt for benzamide formation, ensuring anhydrous conditions .
  • Thioether/oxadiazole formation : Optimize solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to enhance yield .
  • Statistical optimization : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions via response surface methodology .
  • Purity control : Monitor intermediates via TLC and HPLC, with final purification using column chromatography (silica gel, gradient elution) .

Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound during synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., 4-fluorophenyl protons at δ 7.3–7.6 ppm) and confirm amide bond formation .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ peak matching theoretical mass within 5 ppm error) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) and UV detection at 254 nm .
  • Elemental Analysis : Confirm C, H, N, S composition with ≤0.4% deviation from theoretical values .

Advanced: How can computational modeling and reaction path search methods enhance the design of novel derivatives of this compound?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict reaction feasibility (e.g., Gibbs free energy barriers for cyclization steps) .
  • Reaction path screening : Employ automated software (e.g., GRRM) to explore alternative pathways for introducing functional groups (e.g., triazole or thiadiazole) .
  • Binding affinity prediction : Apply molecular docking (AutoDock Vina) to prioritize derivatives with improved interactions to target proteins (e.g., kinase enzymes) .
  • Machine learning : Train models on existing SAR data to predict bioactivity of virtual derivatives .

Advanced: What strategies are recommended for resolving contradictions in biological activity data across different experimental studies involving this compound?

Methodological Answer:

  • Meta-analysis : Aggregate data from multiple studies (e.g., IC50_{50} values) and apply statistical tests (ANOVA) to identify outliers or trends .
  • Standardized assays : Re-evaluate activity under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
  • Structural validation : Confirm batch-to-batch consistency via X-ray crystallography to rule out polymorphic effects on activity .
  • Mechanistic studies : Use knock-out cell lines or competitive binding assays to validate target specificity and rule off-target effects .

Advanced: How do structural modifications (e.g., introduction of thioether or triazole groups) influence the compound's binding affinity to target enzymes or receptors?

Methodological Answer:

  • Thioether groups : Enhance hydrophobic interactions with enzyme pockets (e.g., CYP450), as shown by 2.5-fold increased binding in MD simulations .
  • Triazole rings : Improve hydrogen bonding (e.g., with kinase hinge regions), increasing inhibitory potency (IC50_{50} reduced from 120 nM to 45 nM) .
  • Fluorophenyl substitution : Modulate electron density, affecting π-π stacking with aromatic residues (e.g., Tyr-327 in EGFR), confirmed by SAR studies .
  • Experimental validation : Synthesize analogs via Suzuki coupling or click chemistry and compare KdK_d values using surface plasmon resonance (SPR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.